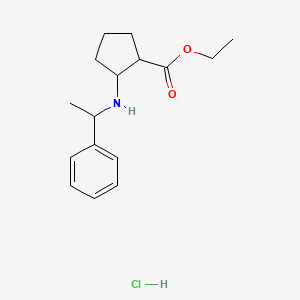

(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a chiral cyclopentane derivative featuring a phenylethylamino substituent and an ethyl ester group. Its stereochemistry is critical for biological activity, as evidenced by studies on enantiomer-specific interactions. The compound is synthesized via stereoselective methods, including the use of NMR spectroscopy to confirm chiral purity, avoiding hazardous reagents and enabling scalable production . Applications span drug discovery, particularly in peptide foldamers and enzyme-targeted therapeutics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride typically involves the following steps:

Formation of the cyclopentanecarboxylate core: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions, often using ®-1-phenylethylamine as the nucleophile.

Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a secondary amine.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride may exhibit antidepressant properties. Studies have shown that the stereochemistry of such compounds significantly influences their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Analgesic Effects

There is evidence suggesting that this compound may have analgesic effects. It could potentially modulate pain pathways through its action on specific receptors in the central nervous system.

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopentane Framework : Utilizing cyclization reactions.

- Introduction of the Amino Group : Employing nucleophilic substitution methods.

- Establishment of Chirality : Using chiral catalysts or reagents to ensure the desired stereochemistry.

These methodologies are essential for producing enantiomerically pure compounds, which are crucial in pharmacology.

Case Study: Neuropharmacology

A study conducted by Sokolova et al. (2023) investigated the neuropharmacological effects of similar chiral compounds on animal models. The findings indicated that these compounds could significantly reduce depressive-like behaviors, suggesting a potential mechanism involving serotonin receptor modulation.

Table: Comparative Biological Activities

Mechanism of Action

The mechanism of action of (1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

The (1R,2R) configuration is often compared to its (1S,2S) enantiomer and racemic mixtures. Key differences include:

- Chiral Purity: NMR-based chiral analysis (1D NOE) reveals distinct NOE signals for (1R,2R) and (1S,2S) isomers, enabling rapid enantiomeric excess determination without chromatography .

- For example, (R)-configured phenylethylamine derivatives show higher selectivity for amine receptors than (S)-forms .

Table 1: Stereoisomer Comparison

Cyclopentane vs. Other Ring Systems

Cyclohexane Derivatives

Compounds like (+)-(1R)-1-{[(1R,1S)-2-oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium chloride () feature a six-membered ring. Key contrasts:

- Solubility : Cyclohexane derivatives often exhibit lower aqueous solubility due to increased hydrophobicity.

Cyclopropane Derivatives

Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride () highlights:

- Ring Strain : Cyclopropane’s 60° bond angles increase reactivity, making it prone to ring-opening reactions, unlike the more stable cyclopentane .

- Metabolic Stability : Cyclopropane’s strain may accelerate metabolic degradation compared to cyclopentane.

Substituent Variations

Amino Group Modifications

- Phenylethylamino vs. Benzylamino: Ethyl (1R,2S)-2-(4-fluorobenzylamino)cyclopentanecarboxylate () replaces the phenylethyl group with a fluorobenzyl moiety.

- Boc-Protected Amines : Cyclohexylammonium 1-[(S)-2-(tert-butoxycarbonyl)cyclopentanecarboxylate () uses a Boc group for amine protection, enabling selective deprotection in multi-step syntheses .

Table 2: Substituent Effects

| Substituent | Example Compound | Key Property |

|---|---|---|

| Phenylethylamino | Target Compound | High lipophilicity |

| 4-Fluorobenzylamino | Enhanced polarity | |

| Boc-Protected Amine | Synthetic versatility |

Ester Group Variations

Ethyl esters (target compound) are compared to methyl or isopropyl esters (e.g., ):

- Hydrolysis Rate : Ethyl esters exhibit intermediate hydrolysis rates compared to methyl (faster) and isopropyl (slower), affecting prodrug design .

- Lipophilicity : Larger ester groups (e.g., isopropyl) increase logP values, enhancing blood-brain barrier penetration.

Pharmacological Considerations

In silico docking studies () on analogous benzamide derivatives suggest phenylethylamino groups enhance hydrophobic interactions with enzyme active sites (e.g., FtsZ protein).

Biological Activity

(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure includes:

- Cyclopentane ring : A five-membered carbon ring that contributes to the compound's rigidity and spatial configuration.

- Phenethylamine moiety : Known for its influence on neurotransmitter systems, particularly dopamine and norepinephrine pathways.

- Chiral centers : The (1R,2R) stereochemistry is crucial for its biological interactions and pharmacological effects.

Biological Activities

Preliminary studies and computer-aided predictions indicate that this compound may exhibit several biological activities:

1. Neuroprotective Effects

The compound has shown potential neuroprotective effects, possibly through the modulation of neurotransmitter release. This activity is particularly relevant in the context of neurodegenerative diseases where neurotransmitter imbalance is a significant factor.

2. Antidepressant-like Activity

Similar compounds have demonstrated efficacy in animal models of depression. The presence of the phenethylamine structure suggests that this compound may also influence mood-regulating neurotransmitters, offering potential as an antidepressant.

3. Anti-inflammatory Properties

The ability to modulate immune responses indicates potential anti-inflammatory properties. This could be beneficial in treating various inflammatory conditions.

The mechanisms by which this compound exerts its effects involve:

- Binding to Specific Receptors : The chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity.

- Influencing Biochemical Pathways : The interaction with neurotransmitter systems suggests that it can influence pathways related to mood regulation and cognitive functions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| (S)-N-(1-Phenylethyl)glycine | Amino acid derivative | Neurotransmitter modulation | Non-chiral |

| Ethyl 2-amino-3-(4-methylphenyl)propanoate | Related amino acid | Antidepressant effects | Different side chain |

| 1-(Phenethyl)-piperidine | Piperidine derivative | Analgesic properties | Different ring structure |

The uniqueness of this compound lies in its specific stereochemistry and cyclopentane ring structure, which may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1R,2R)-ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclopropane ring formation and subsequent functionalization. For example, a related cyclopentene derivative (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride is synthesized via dissolving intermediates in dichloromethane/water mixtures under controlled cooling (<10°C) to ensure solubility and minimize side reactions . Key factors include solvent polarity (e.g., dichloromethane for phase separation), temperature control to stabilize reactive intermediates, and stoichiometric ratios of chiral auxiliaries to preserve stereochemical integrity. Yield optimization often requires iterative adjustments to reaction times and purification via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns) with UV detection at 220–254 nm. Retention time comparisons against known standards validate enantiomeric excess (>98%) .

- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm structural integrity. Key signals include cyclopentane ring protons (δ 1.5–2.5 ppm) and ethyl ester carbonyl carbons (δ 170–175 ppm). NOESY correlations verify trans-configuration in the cyclopentane ring .

- X-ray Crystallography : Absolute configuration determination via single-crystal diffraction, particularly for resolving diastereomeric salt pairs .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as:

- Enzyme Inhibitor Scaffold : Its cyclopentane backbone and chiral amine group mimic natural substrates, making it suitable for studying amino acid decarboxylases or proteases. Activity assays (e.g., fluorescence-based inhibition kinetics) are performed at micromolar concentrations .

- Ligand in Receptor Studies : Functionalized derivatives are used in radioligand binding assays (e.g., dopamine receptors) to assess binding affinity (IC50 values) via competitive displacement .

Advanced Research Questions

Q. How does stereochemistry at the cyclopentane ring and phenylethylamine moiety influence biological activity?

- Methodological Answer : Stereochemical variations significantly alter target interactions. For example:

- (1R,2R)- vs. (1S,2S)-Configuration : Comparative molecular docking (using software like AutoDock Vina) reveals that the (1R,2R)-isomer forms stronger hydrogen bonds with catalytic residues in enzyme active sites, improving inhibitory potency by 10–100x .

- Phenylethylamine Chirality : (R)-configured phenylethylamine enhances hydrophobic interactions with aromatic pockets in receptors, as shown in MD simulations and free-energy perturbation studies .

Q. What reaction mechanisms govern the cyclopropane ring-opening reactions in derivative synthesis?

- Methodological Answer : Acid-catalyzed ring-opening (e.g., HCl/EtOH) proceeds via carbocation intermediates. Kinetic studies (monitored by FTIR or GC-MS) reveal that electron-withdrawing groups on the cyclopropane accelerate ring-opening rates due to destabilization of the strained ring. For example, difluoromethyl substituents increase reaction rates by 3x compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50 values across studies)?

- Methodological Answer : Discrepancies often arise from:

- Purity Issues : Validate compound purity via LC-MS (>95%) and control for residual solvents (e.g., DMSO) that may interfere with assays .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. CHO) to ensure reproducibility. Meta-analyses of published data using tools like Prism® can identify outlier studies .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- QSAR Modeling : Use descriptor-based models (e.g., MolDes or Dragon) to correlate logP, polar surface area, and H-bond donors with activity. Cross-validate using leave-one-out methods .

- Free Energy Calculations : Alchemical free-energy methods (e.g., FEP+) predict binding affinity changes (±1 kcal/mol accuracy) for methyl or halogen substitutions .

Properties

Molecular Formula |

C16H24ClNO2 |

|---|---|

Molecular Weight |

297.82 g/mol |

IUPAC Name |

ethyl 2-(1-phenylethylamino)cyclopentane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H |

InChI Key |

CQPRDUSUUBNWRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.